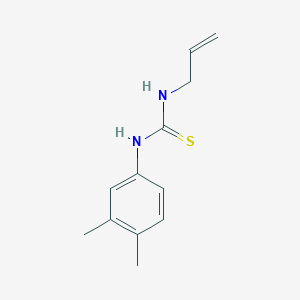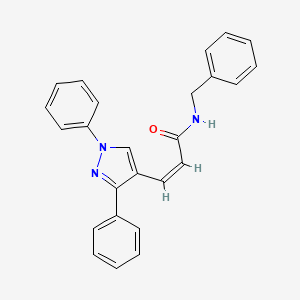![molecular formula C17H12F3NO3 B4976314 N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a group of researchers at the University of Wisconsin-Madison in 2001. Since then, Pifithrin-α has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα inhibits the activity of p53 by binding to its DNA-binding domain. This prevents p53 from binding to its target genes and activating their transcription. As a result, the downstream effects of p53 activation, such as cell cycle arrest and apoptosis, are inhibited.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and prevent cell death. In cardiovascular diseases, it has been shown to reduce myocardial damage and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its specificity for p53 inhibition. It has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of p53 in various diseases. However, one limitation of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα. One area of interest is the development of new derivatives of N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα with improved solubility and potency. Another area of interest is the study of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα may have potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα can be synthesized using a multi-step process. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with furfural in the presence of a base to form the intermediate compound. In the second step, the intermediate is reacted with ammonia and formic acid to yield the final product, N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been widely used in scientific research as a small molecule inhibitor. It has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis. N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamideα has been used to study the role of p53 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)13-6-2-1-5-12(13)14-7-8-15(24-14)16(22)21-10-11-4-3-9-23-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGLDLDUVUPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)


![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)

